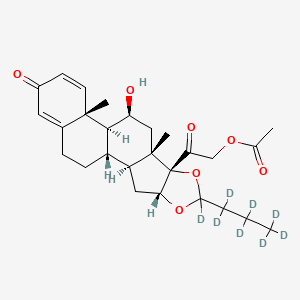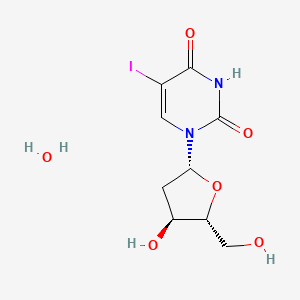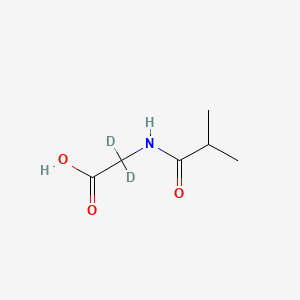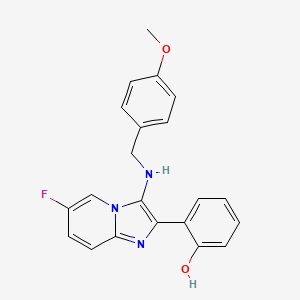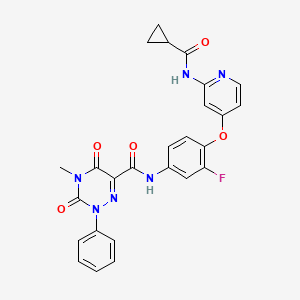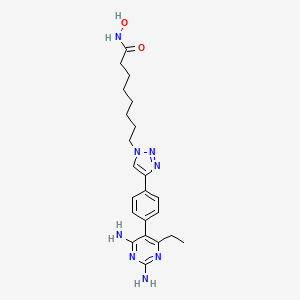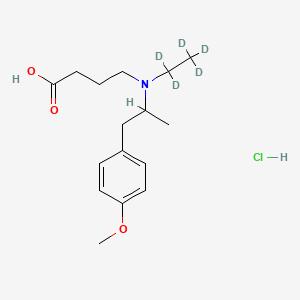
Mebeverine acid-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mebeverine acid-d5 (hydrochloride) is a deuterated form of mebeverine acid, which is a metabolite of mebeverine. Mebeverine is a musculotropic antispasmodic agent primarily used for the symptomatic treatment of irritable bowel syndrome and other gastrointestinal disorders. The deuterated form, mebeverine acid-d5, is often used in scientific research to study the pharmacokinetics and metabolism of mebeverine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mebeverine acid-d5 (hydrochloride) involves the incorporation of deuterium atoms into the mebeverine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The general synthetic route involves the following steps:
Deuteration of Ethylamine: Ethylamine is deuterated using deuterium gas or deuterated solvents to produce ethyl-d5-amine.
Condensation Reaction: The deuterated ethylamine is then reacted with 4-methoxyphenylpropan-2-one to form the corresponding deuterated amine intermediate.
Esterification: The deuterated amine intermediate is esterified with 3,4-dimethoxybenzoic acid to produce mebeverine acid-d5.
Hydrochloride Formation: The final step involves the conversion of mebeverine acid-d5 to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of mebeverine acid-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents and solvents used in the synthesis are often produced in-house or sourced from specialized suppliers.
化学反应分析
Types of Reactions
Mebeverine acid-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The ester bond in mebeverine acid-d5 can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy groups in the molecule can undergo oxidation to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3,4-dimethoxybenzoic acid and deuterated alcohol.
Oxidation: Hydroxylated derivatives of mebeverine acid-d5.
Reduction: Reduced alcohol derivatives of mebeverine acid-d5.
科学研究应用
Mebeverine acid-d5 (hydrochloride) is widely used in scientific research for various applications:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of mebeverine in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying the metabolites of mebeverine.
Analytical Chemistry: Used as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of mebeverine and its metabolites.
Drug Development: Assists in the development of new formulations and delivery systems for mebeverine.
作用机制
Mebeverine acid-d5 (hydrochloride) exerts its effects by targeting the smooth muscles of the gastrointestinal tract. It works by blocking fast sodium channels and slow calcium channels on the membrane of myocytes, which slows down the depolarization of the membrane and prevents muscle contraction. This action helps to relieve spasms and pain associated with irritable bowel syndrome and other gastrointestinal disorders.
相似化合物的比较
Mebeverine acid-d5 (hydrochloride) is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. Similar compounds include:
Mebeverine Hydrochloride: The non-deuterated form used for the treatment of irritable bowel syndrome.
Desmethyl Mebeverine Acid: A metabolite of mebeverine with similar pharmacological properties.
Veratric Acid: Another metabolite of mebeverine formed through hydrolysis.
The deuterated form, mebeverine acid-d5, offers enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts.
属性
分子式 |
C16H26ClNO3 |
|---|---|
分子量 |
320.86 g/mol |
IUPAC 名称 |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14;/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19);1H/i1D3,4D2; |
InChI 键 |
BOOAOGZTKZVSNS-UHBAQTEVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl |
规范 SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


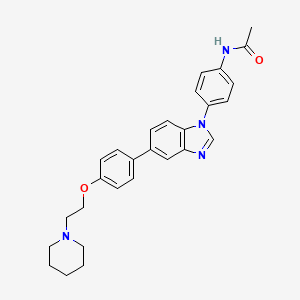
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)
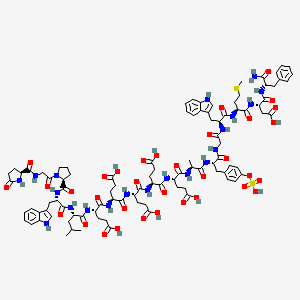
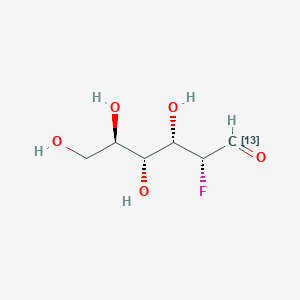
![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
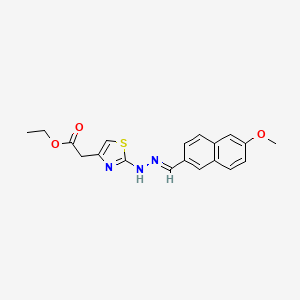
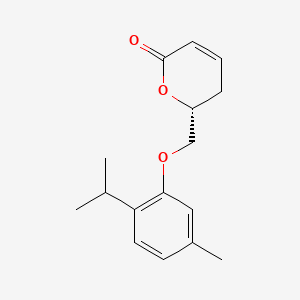
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
